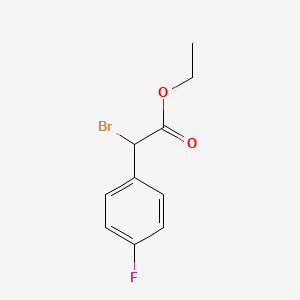

Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Beschreibung

Significance in Advanced Organic Synthesis Research

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a highly valued intermediate in the field of synthetic organic chemistry. chemimpex.com Its utility stems from the presence of multiple reactive sites within its structure, which chemists can exploit to construct complex molecular frameworks with a high degree of control and efficiency. The bromine atom, positioned on the carbon adjacent to the ester group, is a key functional handle. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. chemimpex.com

This reactivity is fundamental in drug discovery and development, where the ability to systematically modify a molecule's structure is crucial for optimizing its biological activity. chemimpex.com For instance, the compound is employed in facilitating coupling reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds, the very backbone of many pharmaceutical agents. chemimpex.com Researchers leverage this compound to explore innovative pathways in drug design, aiming to enhance the efficacy and specificity of new therapeutic treatments. chemimpex.com

Strategic Position as a Synthetic Precursor for Complex Molecules

The strategic value of this compound lies in its role as a versatile starting material for more elaborate molecules. chemimpex.com Its structure is a component of various biologically active compounds, making it an essential building block in medicinal chemistry and agrochemical research. chemimpex.com

One notable application is in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For example, derivatives of 1,2,4-triazole, a class of compounds known for a broad spectrum of biological activities, can be synthesized from precursors derived from related bromo-fluorophenyl structures. The synthesis often involves the reaction of a bromo-fluorophenyl derivative with other reagents to construct the triazole ring system.

Furthermore, the general class of α-bromo esters is instrumental in reactions like the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. These products are, in turn, valuable intermediates for a variety of other transformations. The principles of using α-bromo esters as precursors are well-established, as seen in the alkylation of phenols to create ether linkages, a common step in the synthesis of complex organic molecules. mdpi.com This highlights the compound's position as a foundational element for building molecular complexity.

Overview of Research Trajectories for Halogenated Acetate (B1210297) Esters

Halogenated acetate esters, the class of compounds to which this compound belongs, are a cornerstone of modern organic synthesis. Their research trajectory is marked by a continuous exploration of their reactivity and application in creating novel chemical entities. The presence of a halogen atom significantly influences the chemical behavior of the ester, providing a site for a multitude of synthetic transformations.

Ethyl bromoacetate (B1195939), a simpler analogue, is widely used in various synthetic procedures, including the formation of ylides for the Wittig reaction, which is a powerful method for creating carbon-carbon double bonds. orgsyn.orgorgsyn.org The synthesis of these halogenated esters themselves is a well-refined process, often involving the esterification of the corresponding bromoacetic acid. orgsyn.org

Current research trends focus on expanding the utility of these building blocks in catalysis and the synthesis of functional materials. chemscene.com For example, halogenated intermediates are crucial for cross-coupling reactions, often catalyzed by transition metals like palladium, to form complex aryl structures. acs.org The market for esters, in general, continues to grow, driven by their widespread use in various industries, including pharmaceuticals and polymers, underscoring the economic and scientific importance of developing new and efficient synthetic routes involving versatile intermediates like halogenated acetate esters. indexbox.iofuturemarketinsights.com The ongoing investigation into these compounds promises to yield new synthetic methodologies and contribute to the development of next-generation materials and medicines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZFTNUPLPETKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381551 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-52-7 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 2 Bromo 2 4 Fluorophenyl Acetate

Established Synthetic Pathways and Mechanistic Considerations

The most common and well-established route to Ethyl 2-bromo-2-(4-fluorophenyl)acetate involves a two-step process: the esterification of 4-fluorophenylacetic acid to form ethyl 2-(4-fluorophenyl)acetate, followed by the bromination of the α-carbon.

Nucleophilic Substitution Reactions in its Formation

The initial step in the synthesis is the formation of the ethyl ester of 4-fluorophenylacetic acid. This is typically achieved through a nucleophilic acyl substitution reaction, most commonly a Fischer esterification.

Fischer Esterification: This acid-catalyzed reaction involves treating 4-fluorophenylacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.

The mechanism proceeds via several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl 2-(4-fluorophenyl)acetate.

An alternative, though less common, established method is the alkylation of a 4-fluorophenylacetate salt with an ethyl halide (e.g., ethyl bromide). This method avoids acidic conditions and can be advantageous when acid-sensitive functional groups are present in the molecule.

| Method | Key Reagents/Conditions | Advantages | Yield Range |

| Direct Esterification | 4-Fluorophenylacetic acid, ethanol, acid catalyst (e.g., H₂SO₄), reflux | Simple, scalable | 70-90% |

| Alkylation of Salt | Sodium/Potassium 4-fluorophenylacetate, ethyl bromide, polar aprotic solvent | Mild conditions, avoids acid | 60-85% |

Bromination Strategies for α-Substituted Acetate (B1210297) Esters

The second and crucial step is the introduction of a bromine atom at the α-position to the ester group.

Hell-Volhard-Zelinsky (HVZ) Reaction: While traditionally used for carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction can be adapted for the synthesis of α-bromo esters. The reaction of the parent carboxylic acid, 4-fluorophenylacetic acid, with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) forms the α-bromo acyl bromide. Quenching this intermediate with ethanol instead of water leads to the desired this compound.

The mechanism involves the in-situ formation of an acyl bromide, which then tautomerizes to an enol. This enol is the nucleophile that attacks a molecule of bromine. The final step is the reaction of the α-bromo acyl bromide with ethanol to yield the ester.

Bromination with N-Bromosuccinimide (NBS): A common and often milder alternative for α-bromination is the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator (like AIBN) or light, or can proceed via an acid-catalyzed pathway. For substrates similar to ethyl 2-(4-fluorophenyl)acetate, NBS in the presence of an acid catalyst in a suitable solvent like dichloromethane (B109758) has been shown to be effective.

A patent for a related compound, cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, describes the use of NBS in various solvents like cyclohexane, dichloromethane, and trichloromethane at temperatures ranging from 20-25°C, with reaction times of 6-8 hours, achieving yields of over 70%. google.com

| Brominating Agent | Catalyst/Initiator | Typical Solvents | Key Features |

| Br₂/PBr₃ (HVZ) | PBr₃ (catalytic) | Neat or inert solvent | Classic, robust method |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or Acid catalyst | CCl₄, CH₂Cl₂, Cyclohexane | Milder conditions, good selectivity |

Modern Catalytic Approaches in Synthesis

More recent synthetic efforts focus on the use of catalytic systems to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Methodologies

While direct transition metal-catalyzed α-bromination of esters is not widely reported for this specific substrate, related palladium-catalyzed α-arylation reactions of aryl acetic acid derivatives have been developed. These reactions proceed via dienolate intermediates and demonstrate the potential for transition metals to activate the α-position. A Suzuki cross-coupling reaction, involving a 4-fluorophenylboronic acid and a halogenated ethyl acetate derivative with a palladium catalyst, represents a more complex but high-purity route to the precursor ester. This highlights the applicability of transition metal catalysis in the synthesis of the foundational carbon skeleton.

Organocatalytic Systems for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For the synthesis of chiral α-bromo esters, organocatalytic methods can offer high levels of stereocontrol. While specific examples for this compound are not prevalent in the literature, the general principles are well-established for similar substrates. Chiral amine or thiourea-based catalysts can activate the substrate towards enantioselective bromination using electrophilic bromine sources. The development of organocatalytic enantioselective methods for the synthesis of fluorinated molecules is an active area of research. scilit.com

Green Chemistry Principles in Scalable Production Techniques

Applying green chemistry principles to the synthesis of this compound is crucial for sustainable and scalable production.

Key considerations include:

Atom Economy: The established two-step synthesis generally has good atom economy, particularly the Fischer esterification. However, the use of stoichiometric brominating agents like Br₂ can be improved upon with catalytic methods.

Solvent Selection: The use of hazardous solvents like carbon tetrachloride in bromination reactions should be replaced with greener alternatives such as ethyl acetate or by performing reactions under solvent-free conditions where possible.

Catalysis: The shift from stoichiometric reagents (e.g., strong acids in Fischer esterification) to recyclable heterogeneous catalysts or more efficient homogeneous catalysts can reduce waste and energy consumption.

One-Pot Syntheses: Developing a one-pot procedure where the esterification is immediately followed by bromination without isolation of the intermediate ester would significantly reduce solvent usage, waste, and processing time, leading to a more efficient and greener process. A Chinese patent (CN104447382A) describes a one-pot acetylation and bromination of 4-fluoroaniline, demonstrating the industrial applicability of such streamlined processes for related compounds. google.com

By optimizing reaction conditions to use catalytic reagents, selecting environmentally benign solvents, and streamlining the synthetic sequence, the production of this compound can be made more sustainable and economically viable on a larger scale.

Solvent-Free or Environmentally Benign Solvent Systems

The chemical industry is increasingly shifting away from traditional volatile organic solvents towards greener alternatives to reduce environmental impact and enhance process safety. In the synthesis of this compound, research has explored both solvent-free conditions and the use of environmentally benign solvent systems.

One notable advancement is the exploration of solvent-free reaction conditions , particularly in the initial steps of related syntheses. For instance, a Chinese patent describes a solvent-free method for producing a similar intermediate, α-bromo-4-fluorophenylacetophenone, which suggests the feasibility of adapting such approaches for the target compound. google.com This method not only eliminates the need for solvents but can also lead to reduced reaction times and simplified work-up procedures.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often enabling reactions to proceed faster and with higher yields, sometimes even in the absence of a traditional solvent. chemrxiv.orgresearchgate.netpsu.edu The application of microwave irradiation to the bromination of the precursor, ethyl 4-fluorophenylacetate, presents a promising avenue for a more efficient and environmentally friendly synthesis. psu.edunih.gov The direct coupling of microwave energy with the reacting molecules can lead to rapid and uniform heating, minimizing the formation of byproducts. psu.edu

Furthermore, the use of environmentally benign solvents is a key strategy. Diethyl carbonate, for example, has been investigated as a greener alternative to hazardous solvents like carbon tetrachloride for radical bromination reactions. psu.edursc.org Its favorable environmental profile and recyclability make it an attractive option for industrial-scale production. psu.edu Research into microwave-assisted brominations in diethyl carbonate has shown superior results in terms of reaction time and isolated yields compared to conventional methods. rsc.org

The following table summarizes various solvent systems and their potential application in the synthesis of this compound:

| Solvent System | Method | Potential Advantages |

| Solvent-Free | Conventional Heating / Microwave Irradiation | Reduced waste, lower cost, simplified process |

| Diethyl Carbonate | Microwave-Assisted Radical Bromination | Environmentally friendly, recyclable, improved yield and reaction time |

| Polyethylene Glycol (PEG)-400 | Microwave-Assisted Synthesis | Low volatility, thermal stability, potential for recyclability |

Atom Economy and Waste Minimization Strategies

The concept of atom economy , a central pillar of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the desired product, thereby minimizing waste. primescholars.comrsc.org In the synthesis of this compound, which typically involves the bromination of ethyl 4-fluorophenylacetate, the choice of brominating agent and reaction conditions significantly impacts the atom economy.

A traditional synthesis might utilize elemental bromine, leading to the formation of hydrogen bromide as a byproduct and a theoretical atom economy of less than 100%. To improve this, alternative brominating agents are being explored. For instance, the use of N-bromosuccinimide (NBS) in conjunction with a recyclable solvent like diethyl carbonate presents a greener approach. psu.edursc.org

Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric quantities can drastically reduce waste.

Byproduct Valorization: Investigating potential uses for any unavoidable byproducts can turn a waste stream into a valuable resource.

Recycling of Solvents and Reagents: Implementing procedures to recover and reuse solvents and unreacted starting materials is crucial for sustainable industrial production. psu.edu

A comparative analysis of different synthetic routes is essential to identify the most atom-economical and environmentally friendly option.

| Synthetic Route | Brominating Agent | Key Byproducts | Atom Economy Considerations |

| Route A | Bromine (Br₂) | Hydrogen Bromide (HBr) | Lower atom economy due to HBr formation. |

| Route B | N-Bromosuccinimide (NBS) | Succinimide (B58015) | Higher atom economy if succinimide is recovered and recycled. |

| Route C | Hydrobromic Acid/Oxidizing Agent | Water | Can offer high atom economy depending on the oxidant used. |

Purification and Isolation Techniques for High-Purity Synthesis Products

The final stage of synthesis, purification and isolation, is critical for obtaining this compound of the high purity required for its applications, particularly in the pharmaceutical industry. The choice of purification method depends on the nature of the impurities present in the crude product.

Recrystallization is a common and effective technique for purifying solid compounds. For this compound, which can be a liquid at room temperature, this technique might be applicable if it can be induced to crystallize or for purifying solid precursors. A patent for a related compound, 2-bromo-4-fluoroacetanilide, describes recrystallization from an aqueous methanol (B129727) solution to achieve a purity of 99.8%. google.com This suggests that a systematic screening of solvent systems could identify suitable conditions for the high-purity recrystallization of the target compound or its derivatives.

Chromatographic techniques are indispensable for separating complex mixtures and achieving very high levels of purity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the target compound from isomers and other closely related impurities. Although potentially costly for large-scale production, it is invaluable for obtaining highly pure reference standards and for applications demanding exceptional purity.

For industrial-scale purification, fractional distillation under reduced pressure is often the method of choice for liquid compounds like this compound. This technique separates components based on differences in their boiling points. The process must be carefully optimized by controlling the pressure and temperature to achieve efficient separation and prevent thermal decomposition of the product.

The table below outlines common purification techniques and their applicability to this compound.

| Purification Technique | Principle | Applicability for High-Purity Product |

| Recrystallization | Difference in solubility | Potentially applicable for solid precursors or if crystallization can be induced. |

| Fractional Distillation (Vacuum) | Difference in boiling points | Suitable for large-scale purification of the liquid product. |

| Preparative HPLC | Differential partitioning between mobile and stationary phases | Excellent for achieving very high purity, especially for removing isomers. |

| Column Chromatography | Adsorption chromatography | Useful for laboratory-scale purification and removal of non-volatile impurities. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 2 4 Fluorophenyl Acetate

Electrophilic and Nucleophilic Reaction Pathways

The primary site of reactivity in Ethyl 2-bromo-2-(4-fluorophenyl)acetate is the carbon atom bearing the bromine, which is susceptible to both nucleophilic attack and acting as a precursor to electrophilic intermediates.

The α-bromo ester is a highly reactive functional group. The bromine atom is an excellent leaving group, and the adjacent ester carbonyl group plays a crucial role in activating the α-carbon for nucleophilic substitution. This activation occurs because the electrophilic carbon of the carbonyl group can stabilize the transition state of an SN2 reaction, thereby lowering the activation energy and increasing the reaction rate compared to simple alkyl halides. libretexts.org

Consequently, the compound readily participates in SN2 reactions with a wide range of nucleophiles. libretexts.org These reactions are fundamental to its application in constructing more complex molecules. For instance, reaction with basic aqueous solutions can yield α-hydroxy esters, while reaction with ammonia (B1221849) can produce α-amino esters, which are precursors to amino acids. libretexts.org A specific example of this reactivity is the nucleophilic substitution reaction between α-bromo esters and arylformic acids, facilitated by a cesium carbonate base, which proceeds under mild conditions to produce various lactic acid derivatives in good to excellent yields. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on α-Bromo Esters This table is illustrative of the reactivity of the α-bromo ester moiety.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Arylformic Acid | Cs₂CO₃, N,N-dimethylacetamide | α-Acyloxy Ester | researchgate.net |

| Hydroxide (aq) | Base, then Acid Work-up | α-Hydroxy Ester | libretexts.org |

| Ammonia (excess) | - | α-Amino Ester | libretexts.org |

The 4-fluorophenyl group significantly influences the reactivity of the α-bromo-ester moiety through both inductive and resonance effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I) that increases the electrophilicity of the benzylic α-carbon. This effect makes the carbon atom more susceptible to nucleophilic attack.

In addition to its role in chemical reactivity, the fluorophenyl group is a common feature in many biologically active molecules, such as certain statins. nih.govresearchgate.net In these contexts, the fluorine atom can engage in specific polar interactions, potentially enhancing binding affinity to biological targets like enzymes. researchgate.net For example, in some histone deacetylase inhibitors, the position of the fluorine atom on the phenyl ring can modulate inhibitory potency, sometimes through favorable interactions within a fluorophilic protein crevice or through unfavorable steric or electrostatic interactions. nih.gov While the primary effect on the reactivity of this compound is electronic, these intermolecular force considerations are crucial in the design of target molecules derived from it. acs.org

Radical Reaction Dynamics and Intermediates

Beyond ionic pathways, α-bromo esters can undergo radical reactions. The carbon-bromine bond can be cleaved homolytically to generate an α-carbonyl radical. This process can be initiated by radical initiators or, in some cases, by specific reagents like sodium dithionite (B78146) (Na₂S₂O₄).

Research on structurally related compounds, such as ethyl 2-bromo-2-fluoroacetate, has demonstrated that they can participate in sodium dithionite-mediated radical additions to vinyl ethers. nih.gov In such a reaction, the α-bromo ester is converted into a radical intermediate. This radical can then add across the double bond of an alkene (like a vinyl ether) to form a new carbon-carbon bond, leading to a more complex product after subsequent reaction steps. nih.gov This methodology has been applied as a key step in the synthesis of complex molecules, such as difluoro-GABA. nih.gov It is plausible that this compound could undergo similar radical transformations, generating a stabilized benzylic radical at the α-position, which would then be trapped by a radical acceptor.

Rearrangement Reactions Involving the Bromine and Ester Groups

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is altered. wikipedia.org Compounds like this compound have the structural potential to undergo certain types of rearrangements, often under specific reaction conditions that generate reactive intermediates.

One potential pathway is a Favorskii-type rearrangement. The classical Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. libretexts.org Although the substrate is an ester, a related mechanism could be envisioned where deprotonation at the benzylic position, if possible, or attack of a base at the carbonyl carbon could initiate a sequence leading to a rearranged product.

Alternatively, reactions that proceed through a carbocation intermediate could lead to 1,2-shifts. masterorganicchemistry.com If reaction conditions (e.g., using a Lewis acid) favor an SN1-type pathway, the loss of the bromide leaving group would generate a secondary benzylic carbocation. This carbocation is stabilized by the adjacent 4-fluorophenyl ring. While already relatively stable, such intermediates can undergo rearrangement if a more stable carbocation can be formed, although this is less likely in this specific structure. wikipedia.orgmasterorganicchemistry.com Other named rearrangements, such as the Baeyer-Villiger oxidation, convert ketones to esters and are mechanistically distinct, involving the migration of an alkyl group to an electron-deficient oxygen atom. libretexts.orgwiley-vch.de

Stereochemical Control and Asymmetric Transformations

The α-carbon of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Synthesis of this compound from achiral precursors without the use of a chiral influence typically results in a racemic mixture (an equal mixture of both enantiomers). libretexts.org For example, the α-bromination of a corresponding ester via its enol intermediate would lead to a racemic product because the planar enol can be attacked from either face with equal probability. libretexts.orgmasterorganicchemistry.com

Achieving stereochemical control in reactions involving this compound is a significant challenge and a key goal for the synthesis of enantiomerically pure target molecules. There are several potential strategies for asymmetric transformations:

Kinetic Resolution: A racemic mixture of this compound could be reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This would allow for the separation of the unreacted, enriched enantiomer from the product.

Asymmetric Catalysis: A prochiral precursor could be transformed into one enantiomer of the target molecule using a chiral catalyst. For example, research has shown that chiral metal complexes can catalyze enantioselective functionalizations of related compounds, such as the α-halo-β-azido difunctionalization of α,β-unsaturated esters. organic-chemistry.org This demonstrates the feasibility of using chiral catalysts to control the stereochemistry at the α-position in similar systems.

The development of such asymmetric methods is crucial for the synthesis of chiral drugs, where often only one enantiomer provides the desired therapeutic effect.

Applications of Ethyl 2 Bromo 2 4 Fluorophenyl Acetate in Advanced Organic Transformations

Building Block for Heterocyclic Compounds

The bifunctional nature of ethyl 2-bromo-2-(4-fluorophenyl)acetate, possessing both an electrophilic carbon center alpha to the ester and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic systems. These heterocycles are core scaffolds in many biologically active compounds. mdpi.comnih.gov

Synthesis of Nitrogen-Containing Heterocycles

A primary application of α-halo carbonyl compounds, including this compound, is in the Hantzsch thiazole (B1198619) synthesis. mdpi.comasianpubs.org This reaction involves the condensation of an α-haloketone or ester with a thioamide-containing species, such as thiourea (B124793) or thioamides, to form the thiazole ring. tandfonline.comresearchgate.net

In a typical reaction sequence, this compound can react with thiourea to yield 2-amino-4-(4-fluorophenyl)-5-thiazolone derivatives. The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration. The resulting thiazole core, containing the distinct 4-fluorophenyl group, can be a platform for further synthetic diversification.

While direct literature examples for the subject compound are sparse, the synthesis of structurally related thiazoles from the analogous α-bromoketone, 2-bromo-1-(4-fluorophenyl)ethanone, is well-documented. For instance, this ketone is reacted with thioacetamide (B46855) to produce 4-(4-fluorophenyl)-2-methylthiazole, a key intermediate in the synthesis of novel DNA topoisomerase IB inhibitors. nih.gov This established reactivity pattern strongly supports the utility of this compound for accessing a wide array of nitrogen-containing thiazole heterocycles. mdpi.com

Table 1: Representative Hantzsch Thiazole Synthesis This table illustrates the general Hantzsch reaction as it would apply to the subject compound based on established chemical principles.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Thiourea | 2-Amino-4-(4-fluorophenyl)thiazolone derivative | Core for medicinal chemistry |

| This compound | Thioacetamide | 2-Methyl-4-(4-fluorophenyl)thiazolone derivative | Building block for complex molecules |

Construction of Oxygen and Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles using this compound is prominently represented by the aforementioned Hantzsch thiazole synthesis. tandfonline.com Thiazoles are heterocycles containing both sulfur and nitrogen. The reaction with dithiooxamide (B146897) can also be employed to create thiazolo[5,4-d]thiazoles, a class of compounds with applications in materials science. mdpi.com

For the construction of oxygen-containing heterocycles, α-haloesters are known to participate in the Darzens condensation (glycidic ester synthesis) with aldehydes or ketones in the presence of a base. This reaction would involve the formation of a glycidic ester (an epoxide), which can then be converted to other oxygen-containing heterocycles. However, specific examples detailing the use of this compound in Darzens condensations are not prevalent in the literature.

Precursor for Carbon-Carbon Bond Formation

The reactive carbon-bromine bond in this compound is central to its role in forming new carbon-carbon bonds, a fundamental operation in organic synthesis.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful methods for C-C bond formation, but typically require aryl or vinyl halides (sp²-hybridized carbons) as substrates. researchgate.netnih.gov this compound possesses a bromine atom on an sp³-hybridized carbon, making it an unconventional substrate for these specific transformations under standard conditions.

In contrast, its constitutional isomer, ethyl 2-(4-bromophenyl)acetate, where the bromine is attached to the phenyl ring, is an excellent substrate for these reactions. For example, ethyl 2-(4-bromophenyl)acetate readily undergoes Suzuki coupling with phenylboronic acid to form ethyl 2-biphenylacetate. nih.govresearchgate.net This highlights the critical difference in reactivity based on the position of the halogen. While specialized conditions for sp³-sp² cross-coupling exist, the primary utility of this compound is not found in these named cross-coupling reactions.

Enolate Chemistry and Alkylation Reactions

A classic and highly effective application of this compound in C-C bond formation is the Reformatsky reaction. wikipedia.orglibretexts.org In this process, the α-bromoester reacts with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. libretexts.org This enolate is nucleophilic but generally less reactive than lithium enolates, allowing it to selectively add to the carbonyl group of aldehydes or ketones without attacking the ester functionality. wikipedia.org The reaction yields β-hydroxy esters, which are valuable synthetic intermediates.

Table 2: The Reformatsky Reaction

| Reactant 1 | Reactant 2 | Reagent | Product Type |

| This compound | Aldehyde (R-CHO) | Zinc (Zn) | Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-R-propanoate |

| This compound | Ketone (R-CO-R') | Zinc (Zn) | Ethyl 3-hydroxy-2-(4-fluorophenyl)-3-R-3-R'-propanoate |

Furthermore, this compound serves as a potent electrophile in alkylation reactions. It can be used to alkylate a wide range of nucleophiles, including enolates, amines, and thiols, thereby introducing the ethyl (4-fluorophenyl)acetate moiety into a target molecule. researchgate.net For example, the reaction of an enolate with this compound results in the formation of a new C-C bond via a nucleophilic substitution mechanism where bromide acts as the leaving group. researchgate.net

Role in Complex Molecule Synthesis

The synthetic utility of this compound and its analogs is demonstrated in their application as starting materials for molecules with significant biological activity. The 4-fluorophenyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

A pertinent example is the synthesis of novel thiazole-based stilbene (B7821643) analogs designed as DNA topoisomerase IB (Top1) inhibitors for potential anticancer applications. nih.gov In this research, the synthesis commences with 2-bromo-1-(4-fluorophenyl)ethanone, a close structural analog. This starting material is used to construct the 4-(4-fluorophenyl)thiazole core via Hantzsch synthesis. nih.gov This core structure is then elaborated through subsequent reactions to produce the final, complex target molecules. One such derivative, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, was identified as a potent Top1 inhibitor. nih.gov This synthetic strategy underscores how the (4-fluorophenyl)acetyl unit, provided by reagents like this compound, serves as a crucial foundation for building complex and medicinally relevant compounds.

Total Synthesis of Natural Products and Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its utility is prominently demonstrated in the synthesis of analogues of naturally occurring scaffolds, particularly heterocyclic structures known for their diverse biological activities. One notable example is its use in the synthesis of 2-aminothiazole (B372263) derivatives, which are core structures in various marine alkaloids and other bioactive natural products.

The Hantzsch thiazole synthesis offers a straightforward method for constructing the thiazole ring. In a representative reaction, this compound can be reacted with thiourea. The reaction proceeds through the initial formation of an isothiouronium salt, which then undergoes intramolecular cyclization and dehydration to afford the corresponding 2-amino-4-(4-fluorophenyl)thiazole. This fluorinated analogue of a natural product scaffold can then be further elaborated to explore structure-activity relationships in medicinal chemistry programs.

Table 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiourea | 2-Amino-4-(4-fluorophenyl)thiazole | Hantzsch Thiazole Synthesis |

This table illustrates a potential synthetic application based on established chemical principles for the formation of thiazole rings from α-halocarbonyl compounds and thiourea.

Synthesis of Advanced Synthetic Intermediates

The reactivity of this compound makes it an ideal starting material for the synthesis of a variety of advanced synthetic intermediates, which are crucial building blocks for pharmaceuticals, agrochemicals, and materials science. chemimpex.com

A significant application lies in the preparation of fluorinated heterocyclic compounds. For instance, it serves as a precursor for the synthesis of substituted oxazole (B20620) derivatives. The reaction of this compound with an amide in the presence of a suitable base and cyclizing agent can yield 4-(4-fluorophenyl)oxazoles. These structures are present in numerous biologically active molecules.

Furthermore, this bromoacetate (B1195939) derivative is a valuable tool in carbon-carbon bond-forming reactions. For example, it can undergo Reformatsky-type reactions with carbonyl compounds in the presence of zinc to generate β-hydroxy esters. These products are versatile intermediates that can be further transformed into a range of other functional groups.

Another key application is in the synthesis of fluorinated chalcones. Although not a direct reaction, this compound can be converted into a phosphonium (B103445) salt or a Horner-Wadsworth-Emmons reagent. This reagent can then participate in a Wittig or Horner-Wadsworth-Emmons olefination with an appropriate aldehyde to construct the α,β-unsaturated ketone backbone characteristic of chalcones. Fluorinated chalcones are of interest due to their potential pharmacological properties.

Table 2: Exemplary Transformations of this compound

| Reaction Type | Reactant(s) | Resulting Intermediate Class | Potential Application |

| Nucleophilic Substitution | Amides | Oxazole precursors | Synthesis of bioactive heterocycles |

| Reformatsky Reaction | Aldehydes/Ketones, Zinc | β-Hydroxy esters | Versatile building blocks |

| Precursor to Wittig Reagent | Triphenylphosphine, Base | Phosphonium ylides | Synthesis of fluorinated chalcones |

This table provides a summary of potential synthetic routes to advanced intermediates starting from this compound.

The introduction of the 4-fluorophenyl moiety from this compound into these intermediates is of particular importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of the final drug candidates.

Medicinal Chemistry Research: Derivatization and Biological Activity Studies

Design and Synthesis of Novel Derivatives from Ethyl 2-bromo-2-(4-fluorophenyl)acetate

The reactivity of the α-bromo position in this compound allows for various chemical modifications, making it a valuable precursor for the synthesis of novel derivatives. The presence of the 4-fluorophenyl group can also influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for predictions of how functionalization would impact biological activity. For instance, the bromine atom can be displaced by various nucleophiles to introduce a wide range of functional groups.

SAR studies on analogous compounds, such as ethyl-4-bromophenyl-carbamate, have been conducted to predict mutagenicity and carcinogenicity, demonstrating the importance of understanding how structural modifications affect a compound's biological profile. nih.gov In a series of 2,3-diaryl-4-thiazolidinone derivatives, the presence of a bromo substituent on a phenylethyl amino group was found to be a crucial structural requirement for inhibiting cancer cell migration. mdpi.com These findings suggest that incorporating the bromo- and fluorophenyl- moieties of this compound into larger molecules could be a strategic approach to enhancing their therapeutic potential.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, the bromine and fluorine atoms, as well as the ester group, are all amenable to bioisosteric replacement.

Investigational Applications in Pharmacologically Active Compound Synthesis

The utility of this compound as a synthetic intermediate is highlighted by its potential application in the development of various therapeutic agents.

Precursors for Potential Anti-inflammatory Agents

While direct synthesis of anti-inflammatory agents from this compound is not widely reported, its structural motifs are present in known anti-inflammatory compounds. The 4-fluorophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The α-bromo ester functionality can be used to synthesize a variety of heterocyclic systems known to possess anti-inflammatory activity.

Intermediates for Anticipated Anticancer Compounds

The synthesis of novel compounds with potential anticancer activity is a significant area of research. While direct use of this compound is not extensively documented, the synthesis of structurally similar compounds provides a blueprint for its potential applications. For instance, a series of 3-fluoro and 3,3-difluoro substituted β-lactams have been synthesized as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4 (CA-4). mdpi.com The synthesis involved a microwave-assisted Reformatsky reaction of appropriate imines with ethyl bromofluoroacetate or ethyl bromodifluoroacetate. mdpi.com This suggests that this compound could be a valuable precursor for creating novel β-lactam-based anticancer agents.

Furthermore, novel 4-phenoxypyridine (B1584201) derivatives have been synthesized and evaluated as c-Met kinase inhibitors, with some compounds showing moderate to good antitumor activities. nih.gov The synthetic strategies employed in these studies could be adapted for this compound to generate new classes of anticancer compounds.

Table 1: Examples of Anticancer Activity of Structurally Related Compounds

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value |

|---|---|---|---|

| β-Lactams | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 µM mdpi.com |

| 4-Phenoxypyridines | Compound 26a | A549 (Lung) | 1.59 µM nih.gov |

| 4-Phenoxypyridines | Compound 26a | H460 (Lung) | 0.72 µM nih.gov |

| 4-Phenoxypyridines | Compound 26a | HT-29 (Colon) | 0.56 µM nih.gov |

| Thiazol-2-ylhydrazones | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.0 µM rsc.org |

| Thiazol-2-ylhydrazones | (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colorectal) | 1.6 µM rsc.org |

Exploration in Antimicrobial and Antifungal Agent Development

The development of new antimicrobial and antifungal agents is crucial to combat drug-resistant pathogens. The chemical scaffold of this compound can be utilized to synthesize heterocyclic compounds with potential antimicrobial properties.

For example, novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy groups have been synthesized and shown to possess antibacterial and antifungal activities. nih.gov The synthetic schemes for these chalcones could be adapted to incorporate the 4-fluorophenyl moiety from this compound. Similarly, the synthesis of 1,2,4-oxadiazole (B8745197) derivatives has yielded compounds with significant antifungal activity against various plant pathogenic fungi. mdpi.com

Table 2: Examples of Antimicrobial and Antifungal Activity of Structurally Related Compounds

| Compound Class | Specific Compound Example | Pathogen | MIC90/EC50 Value |

|---|---|---|---|

| Nitrofuran Derivatives | Compound 11 | Histoplasma capsulatum | 0.48 µg/mL mdpi.com |

| Nitrofuran Derivatives | Compound 3 and 9 | Paracoccidioides brasiliensis | 0.48 µg/mL mdpi.com |

| Nitrofuran Derivatives | Compound 8, 9, 12, 13 | Trichophyton rubrum | 0.98 µg/mL mdpi.com |

| 1,2,4-Oxadiazole Derivatives | Compound 4f | Rhizoctonia solani | 12.68 µg/mL mdpi.com |

| 1,2,4-Oxadiazole Derivatives | Compound 4f | Fusarium graminearum | 29.97 µg/mL mdpi.com |

| 1,2,4-Oxadiazole Derivatives | Compound 4f | Exserohilum turcicum | 29.14 µg/mL mdpi.com |

| 1,2,4-Oxadiazole Derivatives | Compound 4f | Botrytis cinerea | 8.81 µg/mL mdpi.com |

Development of Novel Larvicidal Agents from Derivatives

There is a notable absence of scientific publications that specifically describe the use of this compound as a starting material for the synthesis of novel larvicidal agents. The development of new and effective larvicides is an ongoing area of research to combat insect-borne diseases. However, studies that would detail the derivatization of this specific compound and the subsequent testing of these new molecules for larvicidal properties against common vectors like mosquitos are not available in the public domain.

Studies on Molecular Targets and Mechanisms of Action

Investigations into how this compound or its derivatives might interact with specific enzymes or cellular signaling pathways are also not documented in the available scientific literature.

Enzyme Inhibition Studies (e.g., Aromatase, Carbonic Anhydrase II)

Aromatase and Carbonic Anhydrase II are important enzyme targets in the development of treatments for diseases such as cancer and glaucoma. A comprehensive search for studies on the inhibitory effects of this compound or its direct derivatives on these enzymes has yielded no specific results. There are no published reports detailing the synthesis of inhibitors from this compound or providing data on its potency or mechanism of inhibition against either aromatase or carbonic anhydrase II.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK pathway)

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a critical cellular signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer. At present, there is no published research that investigates the role of this compound or its derivatives in modulating the MAPK/ERK pathway.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into molecular behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For Ethyl 2-bromo-2-(4-fluorophenyl)acetate, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the carbonyl group, would be expected to influence the energies and distributions of the HOMO and LUMO. A detailed FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 1: Conceptual Data from a Hypothetical FMO Analysis

| Orbital | Conceptual Energy (eV) | Description |

| HOMO | - | Primarily localized on the phenyl ring and bromine atom. |

| LUMO | - | Likely centered around the carbonyl group and the C-Br bond. |

| HOMO-LUMO Gap | - | Expected to be moderate, reflecting its utility as a reactive intermediate. |

Note: This table is illustrative and not based on published experimental or computational data for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation of this compound would provide insights into its conformational flexibility. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sigmaaldrich.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Affinities and Modes

While no specific molecular docking studies for this compound have been found, research on its derivatives has been conducted. For instance, derivatives incorporating the 2-bromo-4-fluorophenyl moiety have been docked into the active sites of cyclooxygenase (COX) enzymes to predict their binding modes and affinities. Such studies aim to understand how these molecules might inhibit enzyme activity, which is relevant for the development of anti-inflammatory drugs. A hypothetical docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating a scoring function to estimate its binding affinity. The results would highlight the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex.

Identification of Plausible Molecular Targets

While direct molecular docking studies on this compound are not extensively available in publicly accessible literature, its structural motifs suggest potential interactions with various biological targets. The presence of a brominated phenyl ring and an ester functional group are features found in ligands for a range of enzymes and receptors.

Computational docking studies on structurally related compounds can provide insights into the plausible molecular targets for this compound. For instance, research on other small molecules containing a bromo-fluorophenyl moiety has explored their potential as inhibitors of specific enzymes. A study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), which shares the bromo-fluorophenyl group, investigated its interaction with several bacterial protein targets through molecular docking. nih.gov The investigation revealed that this related compound demonstrated a good binding affinity with targets such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov

Similarly, another computational study on methyl 4-bromo-2-fluorobenzoate (MBF) explored its potential as an antifungal agent by docking it with fungal proteins. scispace.com These examples suggest that this compound could plausibly interact with enzyme active sites where halogenated and aromatic groups contribute to binding affinity. The ethyl ester group could also be involved in hydrogen bonding or hydrolysis, depending on the nature of the target's active site.

Given its role as a synthetic building block for pharmaceuticals, it is conceivable that derivatives of this compound are designed to target a wide array of proteins implicated in various diseases. chemimpex.com However, without specific computational studies on the parent molecule, the identification of its precise molecular targets remains speculative.

In Silico ADME/Tox Predictions and Drug-Likeness Assessment

In silico tools are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. These predictions help in assessing the "drug-likeness" of a molecule, guiding the selection of candidates with a higher probability of success in clinical trials.

For this compound, a comprehensive in silico ADME/Tox profile can be predicted using various computational models. While specific proprietary database results are not publicly available, we can analyze its structure against established principles like Lipinski's Rule of Five to assess its oral bioavailability potential. scfbio-iitd.res.in

Drug-Likeness Assessment:

Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rules are:

Molecular weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Based on the known chemical structure of this compound (Molecular Formula: C10H10BrFO2), we can evaluate its properties against these rules.

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 261.09 | ≤ 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | ≤ 10 | Yes |

The LogP value, while requiring computational prediction, is also anticipated to be within the acceptable range. Therefore, this compound is expected to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

ADME/Tox Predictions from Related Compounds:

In silico studies on structurally similar compounds further inform the potential ADME/Tox profile of this compound. For example, a study on methyl 4-bromo-2-fluorobenzoate (MBF) predicted good human intestinal absorption (HIA) and identified potential interactions with cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP3A4), which are crucial for drug metabolism. scispace.com The same study also predicted the compound to be non-toxic. scispace.com

Another study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) also included a drug-likeness analysis which supported its favorable bioavailability. nih.gov

These findings for related molecules suggest that this compound is likely to possess favorable ADME properties and a manageable toxicity profile, making it an attractive scaffold for medicinal chemistry applications. However, it is crucial to note that these are predictions and would require experimental validation.

| Predicted Parameter (based on related compounds) | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Potentially well-absorbed orally |

| Cytochrome P450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2C19, CYP2C9, CYP3A4) | Could affect the metabolism of other drugs |

| Toxicity | Predicted to be low | Favorable initial safety profile |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Bromo 2 4 Fluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of Ethyl 2-bromo-2-(4-fluorophenyl)acetate provides distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by signals from the ethyl group and the aromatic protons of the fluorophenyl ring.

The ethyl group gives rise to a triplet and a quartet. The methyl protons (-CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl group appear as a quartet, being split by the three neighboring methyl protons.

The aromatic protons on the 4-fluorophenyl ring exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine coupling. The protons on the carbons adjacent to the fluorine atom (ortho-protons) and the protons on the carbons meta to the fluorine atom will have different chemical shifts and will split each other.

The single proton on the carbon bearing the bromine atom (the α-proton) would be expected to appear as a singlet, though long-range coupling with the aromatic protons or the fluorine atom could potentially lead to a more complex signal.

A representative, though not directly of the specified compound, ¹H NMR data for a similar structure, ethyl bromoacetate (B1195939), shows the ethyl group signals with the methyl triplet around 1.27 ppm and the methylene quartet around 4.19 ppm. chemicalbook.com For the aromatic region of a related compound, 4-bromo-2-fluorobiphenyl, proton signals are observed in the range of 7.1 to 7.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| Ethyl -O-CH₂- | ~4.2 | Quartet (q) | ~7.1 |

| Aromatic H (ortho to F) | ~7.1-7.3 | Multiplet (m) | |

| Aromatic H (meta to F) | ~7.4-7.6 | Multiplet (m) | |

| Methine α-CH | ~5.3 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within this compound. Each unique carbon atom in the molecule gives a distinct signal.

The carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the downfield region, typically around 165-175 ppm. The carbons of the ethyl group, the methylene carbon (-O-CH₂-), and the methyl carbon (-CH₃), will appear at approximately 62 ppm and 14 ppm, respectively.

The aromatic carbons of the 4-fluorophenyl ring will show signals in the range of 115-135 ppm. The carbon atom bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbon atom bonded to the bromine atom (the α-carbon) is expected to have a chemical shift in the range of 30-40 ppm.

For comparison, the ¹³C NMR spectrum of the related compound ethyl bromoacetate shows the carbonyl carbon at approximately 167 ppm, the methylene carbon at about 62 ppm, and the methyl carbon at around 14 ppm. chemicalbook.com In para-bromoacetophenone, the aromatic carbons appear between 128 and 137 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~168 |

| Aromatic C-F | ~162 (with large ¹JCF) |

| Aromatic C (ipso) | ~135 |

| Aromatic CH (ortho to F) | ~116 (with ²JCF) |

| Aromatic CH (meta to F) | ~130 (with ³JCF) |

| Methylene -O-CH₂- | ~62 |

| Methine α-C | ~35 |

| Methyl -CH₃ | ~14 |

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of its electronic environment. In a related compound, ethyl bromodifluoroacetate, the fluorine signal appears at approximately -98.8 ppm. rsc.org The exact chemical shift for the title compound will be influenced by the electronic effects of the bromo- and ethyl acetate-substituted carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups in this compound. The IR spectrum would be expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-halogen bonds.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1300-1000 cm⁻¹ region.

The aromatic ring would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically between 600 and 500 cm⁻¹.

For comparison, the IR spectrum of ethyl acetate (B1210297) shows a strong C=O stretch at around 1740 cm⁻¹. researchgate.netnist.gov

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ester C=O Stretch | 1750-1735 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-F Stretch | 1250-1000 | Strong |

| C-O Stretch | 1300-1000 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be expected to produce strong signals. The C=O stretching vibration of the ester group, while strong in the IR, may be weaker in the Raman spectrum. The C-Br and C-F stretching vibrations would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, both high-resolution and soft ionization techniques are employed to gain a complete picture of its mass and stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn confirms its elemental composition. The molecular formula for this compound is C₁₀H₁₀BrFO₂. chemimpex.com HRMS provides an experimentally observed mass that can be compared to the calculated theoretical mass with a high degree of accuracy. The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which would be clearly resolved in the spectrum.

The monoisotopic mass, calculated using the most abundant isotopes of each element, is a key piece of data derived from HRMS.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrFO₂ |

| Calculated Monoisotopic Mass | 259.984820 Da chemspider.com |

This high level of precision allows for unambiguous confirmation of the compound's chemical formula, distinguishing it from other potential isomers or compounds with similar nominal masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov This method typically generates intact molecular ions, often with a single positive charge from protonation ([M+H]⁺) or adduction with cations like sodium ([M+Na]⁺). nih.govlibretexts.org

In the analysis of this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule. The study of related bromo- and fluoro-substituted aromatic compounds using ESI-MS confirms the generation of such molecular ions as the primary species observed. nih.gov By adjusting instrumental conditions (e.g., increasing the cone voltage), controlled fragmentation can be induced, providing valuable structural information.

Table 2: Expected Ions and Fragments in ESI-MS of this compound

| Ion Type | m/z (for ⁷⁹Br) | Description |

|---|---|---|

| Molecular Ion | ||

| [M+H]⁺ | 260.99 | Protonated Molecule |

| [M+Na]⁺ | 282.97 | Sodium Adduct |

| Fragment Ions | ||

| [M-C₂H₅]⁺ | 215.96 | Loss of the ethyl group |

| [M-OC₂H₅]⁺ | 214.95 | Loss of the ethoxy group |

The fragmentation pattern helps to confirm the connectivity of the molecule, showing the lability of the ester group under energetic conditions.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Crystal Structure Analysis and Geometric Parameters

While a specific XRD study for this compound is not widely published, analysis of closely related structures, such as other halogenated phenyl acetates, provides a strong model for its expected solid-state conformation. researchgate.netresearchgate.net For instance, the crystal structure of Ethyl 2-(2,4-difluorophenyl) acetate crystallizes in the monoclinic system with the space group P 1 21/c 1. researchgate.net It is anticipated that this compound would adopt a similar crystal system.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System | Reference Analogue |

|---|---|---|

| Crystal System | Monoclinic | Ethyl 2-(2,4-difluorophenyl) acetate researchgate.net |

| Space Group | P2₁/n or P 1 21/c 1 | Ethyl 2-(2-bromophenoxy)acetate, Ethyl 2-(2,4-difluorophenyl) acetate researchgate.netresearchgate.net |

Key geometric parameters would include the lengths of the C-Br, C-F, and C=O bonds, as well as the bond angles around the chiral carbon center. These values are crucial for understanding the molecule's reactivity and steric profile.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties like dₙₒᵣₘ (normalized contact distance) onto the molecular surface, regions of close contact between neighboring molecules can be identified. researchgate.net Red spots on the dₙₒᵣₘ map indicate strong hydrogen bonds or other short contacts, while blue regions represent weaker or more distant interactions. researchgate.netnih.gov

For this compound, the analysis would reveal the nature and extent of non-covalent interactions, such as hydrogen bonds and halogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

This analysis provides a detailed fingerprint of how the molecules pack together, driven by a combination of weak hydrogen bonds and other van der Waals forces, which collectively determine the crystal's stability and physical properties.

Future Research Directions and Emerging Opportunities for Ethyl 2 Bromo 2 4 Fluorophenyl Acetate

The versatile chemical scaffold of ethyl 2-bromo-2-(4-fluorophenyl)acetate continues to open new avenues in scientific research. Its unique combination of a reactive bromine atom, an electron-withdrawing fluorine substituent, and an ester functional group makes it a valuable building block for a wide range of applications. This article explores the future research directions and emerging opportunities for this compound, focusing on advancements in synthesis, materials science, drug discovery, and manufacturing technologies.

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-2-(4-fluorophenyl)acetate?

The compound is typically synthesized via bromination of ethyl 2-(4-fluorophenyl)acetate using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. Alternative methods include nucleophilic substitution of α-bromo esters or coupling reactions with halogenated arylboronic acids under Suzuki-Miyaura conditions. Purification often involves recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the bromine substituent (δ ~4.8–5.2 ppm for the α-proton) and fluorophenyl group (¹⁹F coupling constants).

- IR Spectroscopy : Identification of ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Br bonds (550–650 cm⁻¹).

- X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry .

Q. How does the halogen substitution pattern influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine at the para position activates the aryl ring, stabilizing intermediates during SN₂ reactions. Bromine at the α-position increases electrophilicity, facilitating nucleophilic attack at the carbonyl-adjacent carbon. Reaction rates vary with solvent polarity (e.g., DMF accelerates kinetics compared to THF) .

Advanced Research Questions

Q. What experimental strategies optimize enantioselective synthesis of this compound?

Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution using lipases (e.g., Candida antarctica) can induce enantioselectivity. Kinetic resolution via asymmetric catalysis achieves enantiomeric excess (ee) >80%, confirmed by chiral HPLC or polarimetry .

Q. How do computational methods predict regioselectivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) analyze transition-state energies to predict coupling sites. For example, Suzuki-Miyaura reactions favor the α-bromo position over aryl bromine due to lower activation barriers (~15 kcal/mol difference) .

Q. What crystallographic challenges arise in structural determination of halogenated esters?

Heavy atoms (Br, F) cause absorption artifacts, requiring synchrotron radiation or low-temperature data collection. SHELXL refinement parameters (e.g., HKLF 4 for twinned data) improve accuracy. Disordered fluorophenyl groups may necessitate constraints (ISOR, DELU) .

Q. How do competing reaction pathways lead to byproducts like diastereomers or dehalogenated species?

Radical-mediated debromination occurs under UV light or with reducing agents (e.g., Zn/HOAc). Diastereomer formation is minimized by steric hindrance (e.g., bulky bases like DBU) or low-temperature conditions (−20°C). LC-MS and GC-MS monitor side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may stem from assay conditions (pH, solvent). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and dose-response modeling (Hill equation) harmonizes data. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.